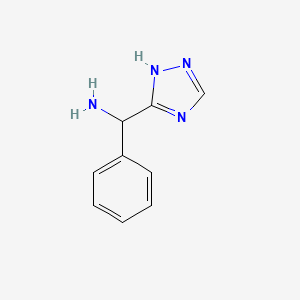

phenyl(1H-1,2,4-triazol-3-yl)methanamine

Description

Properties

CAS No. |

1250039-43-0 |

|---|---|

Molecular Formula |

C9H10N4 |

Molecular Weight |

174.2 g/mol |

IUPAC Name |

phenyl(1H-1,2,4-triazol-5-yl)methanamine |

InChI |

InChI=1S/C9H10N4/c10-8(9-11-6-12-13-9)7-4-2-1-3-5-7/h1-6,8H,10H2,(H,11,12,13) |

InChI Key |

JZYNFNZPGIODPL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=NC=NN2)N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NC=NN2)N |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical properties of phenyl(1H-1,2,4-triazol-3-yl)methanamine

An In-Depth Technical Guide to the Physicochemical Properties of phenyl(1H-1,2,4-triazol-3-yl)methanamine

Introduction

In the landscape of modern drug discovery, the meticulous characterization of a molecule's physicochemical properties is a cornerstone of successful development. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), and are thus critical determinants of its ultimate therapeutic efficacy and safety profile. This guide provides a comprehensive overview of the key physicochemical attributes of phenyl(1H-1,2,4-triazol-3-yl)methanamine, a novel molecular entity with potential pharmacological significance.

Phenyl(1H-1,2,4-triazol-3-yl)methanamine features a unique combination of a lipophilic phenyl group and a polar, ionizable triazole-methanamine moiety. This structural arrangement suggests a complex interplay of properties that must be thoroughly understood to guide its development. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical insights and practical, field-tested methodologies for the determination of its core physicochemical parameters.

Molecular Identity and Structure

The foundational step in the physicochemical profiling of any new chemical entity is the unambiguous confirmation of its identity and structure.

IUPAC Name: phenyl(1H-1,2,4-triazol-3-yl)methanamine

Chemical Structure:

Chemical structure of phenyl(1H-1,2,4-triazol-3-yl)methanamine

Table 1: Core Molecular Identifiers

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₄ | PubChem[1] |

| Molecular Weight | 174.20 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC=C(C=C1)C(CN)N2C=NN=C2 | N/A |

| InChIKey | LHCAALSSPCHRFS-UHFFFAOYSA-N | PubChem[1] |

Note: As this is a novel compound, a unique CAS number has not been assigned. The provided identifiers are based on the core structure.

Acid Dissociation Constant (pKa)

The pKa of a molecule is a measure of its acidity or basicity and is a critical parameter in drug development. It dictates the ionization state of a compound at a given pH, which in turn influences its solubility, permeability, and target engagement. For phenyl(1H-1,2,4-triazol-3-yl)methanamine, the presence of the basic methanamine group and the acidic/basic triazole ring suggests at least two pKa values.

Importance in Drug Discovery

-

Solubility: The ionized form of a molecule is generally more water-soluble than the neutral form. A high pKa for an amine indicates that it will be protonated and more soluble at lower pH values, such as in the stomach.[2]

-

Permeability: The neutral form of a drug is typically more lipid-soluble and can more readily cross cell membranes.

-

Target Binding: The ionization state of a drug can significantly impact its ability to bind to its biological target.

Experimental Determination of pKa

Given the novelty of phenyl(1H-1,2,4-triazol-3-yl)methanamine, experimental determination of its pKa values is essential. The spectrophotometric method is a robust and widely used technique, particularly for compounds with a chromophore near the ionization site.[2][3]

-

Preparation of Buffers: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to 12).

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Measurement:

-

Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.

-

Measure the UV-Vis absorbance spectrum of each solution.

-

-

Data Analysis:

-

Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH.

-

The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[3]

-

Causality Behind Experimental Choices:

-

The use of a wide range of pH buffers is necessary to capture all potential ionization events.

-

The selection of the analytical wavelength is critical; a wavelength with the largest difference in absorbance between the ionized and neutral forms will provide the most sensitive measurement.[3]

Workflow for spectrophotometric pKa determination.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of a drug's ADME properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable molecules like phenyl(1H-1,2,4-triazol-3-yl)methanamine, the distribution coefficient (LogD) at a specific pH is a more physiologically relevant parameter.[4][5]

Importance in Drug Discovery

-

Absorption: Adequate lipophilicity is required for a drug to pass through the lipid bilayers of cell membranes.

-

Distribution: Lipophilicity influences how a drug is distributed throughout the body. Highly lipophilic compounds may accumulate in fatty tissues.

-

Metabolism and Clearance: Lipophilicity can affect the rate at which a drug is metabolized by enzymes such as cytochrome P450s.[4]

Experimental Determination of LogP/LogD

The shake-flask method is the gold standard for LogP and LogD determination due to its direct measurement of partitioning.[3][4]

-

Phase Preparation: Prepare n-octanol saturated with water and water (or a buffer of a specific pH for LogD) saturated with n-octanol.

-

Partitioning:

-

Add a known amount of the test compound to a mixture of the two phases.

-

Shake the mixture vigorously to allow for partitioning.

-

Allow the phases to separate.

-

-

Quantification:

-

Carefully separate the two phases.

-

Measure the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).[6]

-

-

Calculation:

-

LogP = log ([Concentration in Octanol] / [Concentration in Water])

-

LogD = log ([Concentration in Octanol] / [Concentration in Aqueous Buffer]) at a specific pH.

-

Causality Behind Experimental Choices:

-

Pre-saturation of the solvents is crucial to ensure that the volume of each phase does not change during the experiment.

-

HPLC-UV is often the analytical method of choice due to its sensitivity and ability to separate the compound of interest from any impurities.[6]

Workflow for shake-flask LogP/LogD determination.

Solubility

Aqueous solubility is a critical physicochemical property that affects a drug's absorption and bioavailability. Poor solubility is a major challenge in drug development. For phenyl(1H-1,2,4-triazol-3-yl)methanamine, solubility is expected to be pH-dependent due to its ionizable groups. Two types of solubility are commonly measured: kinetic and thermodynamic.[7][8]

Importance in Drug Discovery

-

Bioavailability: A drug must be in solution to be absorbed from the gastrointestinal tract.

-

Formulation: Solubility data is essential for developing suitable formulations for both in vitro and in vivo studies.

-

In Vitro Assays: Poor solubility can lead to inaccurate results in biological assays.[8]

Experimental Determination of Solubility

Kinetic solubility is a high-throughput measurement of the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer. It is often used in early drug discovery for rapid compound assessment.[7][9][10]

-

Sample Preparation: Prepare a high-concentration stock solution of the compound in DMSO.

-

Assay:

-

Add a small volume of the DMSO stock to an aqueous buffer in a microtiter plate.

-

Mix and incubate for a short period (e.g., 2 hours).

-

-

Detection: Measure the light scattering of the solution using a nephelometer. The amount of light scattering is proportional to the amount of precipitated compound.[8]

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Workflow for kinetic solubility determination by nephelometry.

Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution. It is a more accurate but more time-consuming measurement.[9][11][12]

-

Sample Preparation: Add an excess of the solid compound to an aqueous buffer.

-

Equilibration: Shake the suspension for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[7][9]

-

Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Quantification: Measure the concentration of the dissolved compound in the filtrate/supernatant using HPLC-UV.[11][12]

Causality Behind Experimental Choices:

-

Using an excess of solid compound ensures that a saturated solution is formed.

-

The long incubation time with agitation is necessary to reach true equilibrium.[9]

-

Filtration or centrifugation is critical to remove any undissolved particles that would interfere with the concentration measurement.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of phenyl(1H-1,2,4-triazol-3-yl)methanamine and the recommended methodologies for their determination. As this is a novel compound, experimental values are not yet available in the public domain and must be determined empirically.

Table 2: Summary of Physicochemical Properties and Recommended Assays

| Property | Importance in Drug Development | Recommended Experimental Method |

| pKa | Governs ionization state, influencing solubility and permeability. | Spectrophotometry, Potentiometric Titration |

| LogP/LogD | Measures lipophilicity, impacting absorption, distribution, and metabolism. | Shake-Flask with HPLC-UV analysis |

| Kinetic Solubility | High-throughput measure of solubility for early-stage compound ranking. | Nephelometry, Direct UV Assay |

| Thermodynamic Solubility | True equilibrium solubility, crucial for formulation and biopharmaceutical classification. | Shake-Flask with HPLC-UV analysis |

Conclusion

The successful advancement of phenyl(1H-1,2,4-triazol-3-yl)methanamine, or any novel drug candidate, is contingent upon a thorough understanding of its fundamental physicochemical properties. This guide has outlined the critical importance of pKa, lipophilicity, and solubility, and has provided detailed, field-proven protocols for their experimental determination. By systematically applying these methodologies, researchers can generate the high-quality data necessary to make informed decisions, optimize compound properties, and ultimately increase the probability of developing a safe and effective therapeutic agent. The self-validating nature of these protocols, coupled with a deep understanding of the underlying scientific principles, forms the bedrock of a robust and reliable drug discovery and development process.

References

-

Development of Methods for the Determination of pKa Values. PMC. [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

An Introduction to the Acid Dissociation Constant (pKa). ACD/Labs. [Link]

-

ADME Solubility Assay. BioDuro. [Link]

-

In vitro solubility assays in drug discovery. PubMed. [Link]

-

Thermodynamic Solubility Assay. Domainex. [Link]

-

Experiment # 11: Spectroscopic determination of indicator pKa. ULM. [Link]

-

Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy. Journal of Chemical Education. [Link]

-

Thermodynamic Solubility Assay. Evotec. [Link]

-

LogP/D. Cambridge MedChem Consulting. [Link]

-

Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. [Link]

-

(1-Phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride. Aites (Shanghai) Biotechnology Co., Ltd. [Link]

-

(1-phenyl-1H-1,2,3-triazol-4-yl)methanamine. PubChem. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]

-

Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]

Sources

- 1. (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine | C9H10N4 | CID 18526002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. acdlabs.com [acdlabs.com]

- 6. agilent.com [agilent.com]

- 7. enamine.net [enamine.net]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 12. evotec.com [evotec.com]

Technical Guide: Biological Activity Profile of Phenyl-Substituted Triazole Amines

The following technical guide details the biological activity profile, structure-activity relationships (SAR), and experimental validation of phenyl-substituted triazole amines.

Executive Summary

Phenyl-substituted triazole amines represent a privileged scaffold in medicinal chemistry, characterized by their high dipole moments, hydrogen-bonding capabilities, and metabolic stability. This guide focuses primarily on 4-amino-5-aryl-1,2,4-triazoles and 1-phenyl-1H-1,2,3-triazole-4-amines , two distinct subclasses that have emerged as potent pharmacophores. Their biological utility spans antimicrobial, anticancer, and anticonvulsant domains, driven by their ability to mimic peptide bonds and interact with diverse biological targets such as CYP51, GABA receptors, and tubulin.

Section 1: Structural Rationale & Pharmacophore Analysis

The triazole ring exists in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole .[1][2][3][4] Both serve as bioisosteres for amide bonds but offer superior resistance to metabolic hydrolysis.

The 1,2,4-Triazole "Amine" Scaffold

In the context of "triazole amines," the 4-amino-1,2,4-triazole is the most chemically significant derivative. The exocyclic amino group at position 4 (N4) is a critical handle for derivatization (e.g., Schiff bases), while the phenyl substitution at position 5 (C5) provides essential lipophilicity for membrane permeation.

-

Tautomerism: 3-mercapto-1,2,4-triazole derivatives exist in a thione-thiol tautomeric equilibrium. The thione form often predominates in the solid state, while the thiol form is reactive in solution, facilitating interactions with metal centers in metalloenzymes (e.g., Heme-Fe in CYP51).

-

Electronic Effects: The nitrogen-rich ring acts as an electron sink, making the attached phenyl rings susceptible to pi-stacking interactions within receptor binding pockets.

The 1,2,3-Triazole Linker

Often generated via "Click Chemistry" (CuAAC), 1,2,3-triazoles serve as rigid linkers. In phenyl-substituted amines, the triazole ring orients the phenyl group and the amine functionality to maximize binding affinity, often seen in kinase inhibitors where the triazole forms hydrogen bonds with the hinge region of ATP-binding sites.

Section 2: Therapeutic Applications & Mechanisms

Antimicrobial & Antifungal Activity

Primary Target: Lanosterol 14α-demethylase (CYP51). Mechanism: The N-2 or N-4 of the triazole ring coordinates with the heme iron of the fungal CYP51 enzyme, blocking ergosterol biosynthesis.

-

Key Insight: Phenyl-substituted 1,2,4-triazoles carrying a thiol group (or thione) show enhanced activity against Candida albicans. The lipophilic phenyl group mimics the steroid backbone of lanosterol, guiding the inhibitor into the hydrophobic access channel.

Anticancer Activity

Primary Targets: Tubulin Polymerization, EGFR, and VEGFR-2. Mechanism:

-

Tubulin Inhibition: 4-amino-1,2,4-triazole derivatives (often Schiff bases) bind to the colchicine site of tubulin, inhibiting microtubule assembly and inducing G2/M phase arrest.

-

Kinase Inhibition: The triazole moiety functions as a hinge binder. Phenyl substitutions with electron-withdrawing groups (EWG) like -Cl or -F enhance potency by occupying the hydrophobic pocket adjacent to the ATP binding site.

Anticonvulsant Activity (CNS)

Primary Target: GABA-A Receptor.[5] Mechanism: Phenyl-substituted triazoles act as positive allosteric modulators or antagonists depending on substitution. The pharmacophore resembles the distal phenyl ring of benzodiazepines.

-

Validation: 1-phenyl-1H-1,2,3-triazoles have shown selective antagonism of insect GABA receptors, while 1,2,4-triazole derivatives often exhibit anticonvulsant effects in Maximal Electroshock (MES) models.

Section 3: Structure-Activity Relationship (SAR) Logic

The biological potency of these compounds is strictly governed by the "3-4-5" substitution pattern on the 1,2,4-triazole ring.

SAR Visualization (DOT Diagram)

Figure 1: SAR logic for 4-amino-5-phenyl-1,2,4-triazole derivatives. Position 5 dictates lipophilicity, while Position 4 determines the primary interaction mode (e.g., Schiff bases for tubulin targeting).

Key SAR Rules

-

Phenyl Ring Substitution (C5):

-

Para-substitution with EWGs (-Cl, -NO2, -F) significantly increases antimicrobial and anticancer activity compared to electron-donating groups (-CH3, -OCH3).

-

2,4-Dichlorophenyl moieties are optimal for antifungal activity (mimicking fluconazole).

-

-

Amino Group Modification (N4):

-

Free amine (-NH2) is often less active than its Schiff base (-N=CH-Ar) derivatives. The azomethine linkage (-CH=N-) extends conjugation and provides an additional hydrogen bond acceptor.

-

-

Thiol/Thione Presence (C3):

-

The presence of a mercapto group (-SH) at C3 is critical for antibacterial activity, likely due to its ability to form disulfide bridges or chelate metals. Alkylation of this thiol (S-alkylation) often reduces antibacterial potency but may enhance anticancer selectivity.

-

Section 4: Experimental Protocols for Validation

As a Senior Scientist, reliance on robust, self-validating protocols is non-negotiable. The following workflows prioritize reproducibility and mechanistic insight.

Protocol A: Minimum Inhibitory Concentration (MIC) - Resazurin Microtiter Assay

Why this method? Unlike standard turbidity tests, resazurin provides a colorimetric readout of metabolic activity, distinguishing bacteriostatic from bactericidal effects more clearly.

Materials:

-

96-well flat-bottom plates.

-

Resazurin sodium salt (0.015% w/v in PBS).

-

Mueller-Hinton Broth (MHB).

-

Test Compound (Stock 10 mg/mL in DMSO).

Workflow:

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL), then dilute 1:100 in MHB. -

Serial Dilution: Dispense 100 µL MHB into all wells. Add 100 µL of compound stock to column 1. Perform 2-fold serial dilutions across the plate.

-

Inoculation: Add 100 µL of diluted bacterial suspension to all wells. Final volume: 200 µL.

-

Controls:

-

Incubation: 37°C for 18–24 hours.

-

Readout: Add 30 µL Resazurin solution. Incubate 2–4 hours.

-

Blue = No growth (Inhibition).

-

Pink = Growth (Metabolic reduction of resazurin to resorufin).

-

-

Calculation: The lowest concentration remaining blue is the MIC.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Why this method? Validates the anticancer potential by measuring mitochondrial succinate dehydrogenase activity.

Critical Step: Ensure the triazole compound does not chemically reduce MTT in the absence of cells (a common false positive with reducing agents like thiols). Always run a cell-free compound control.

Workflow:

-

Seeding: Plate cancer cells (e.g., MCF-7, HeLa) at

cells/well. Incubate 24h for attachment. -

Treatment: Treat with graded concentrations (0.1 – 100 µM) of the phenyl-triazole amine for 48h.

-

MTT Addition: Add MTT reagent (5 mg/mL). Incubate 4h at 37°C.

-

Solubilization: Aspirate media. Add DMSO (150 µL) to dissolve formazan crystals.

-

Quantification: Measure Absorbance at 570 nm.

-

Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Section 5: Data Summary & Activity Profile

The following table synthesizes activity ranges from key reference studies for phenyl-substituted 1,2,4-triazole amines.

| Biological Activity | Target Organism/Cell Line | Potency Range (IC50 / MIC) | Key Structural Feature | Reference |

| Antibacterial | S. aureus (MRSA) | MIC: 0.25 – 1.0 µg/mL | 2,4-difluorophenyl at C5; Schiff base at N4 | [1, 2] |

| Antifungal | C. albicans | MIC: 6.25 – 12.5 µg/mL | 4-chlorophenyl at C5; Thiol at C3 | [3, 4] |

| Anticancer | MCF-7 (Breast Cancer) | IC50: 1.5 – 5.0 µM | 4-nitrophenyl at C5; N-mannich base | [5] |

| Anti-inflammatory | COX-2 Inhibition | IC50: ~0.5 µM | 3,4,5-trimethoxyphenyl; Thione moiety | [6] |

| Anticonvulsant | MES Test (Mice) | ED50: 9.1 mg/kg | Distal phenyl ring; Amide linker | [7] |

Section 6: Mechanism of Action Visualization

Figure 2: Multi-target mechanism of action for phenyl-substituted triazole amines. The scaffold's versatility allows it to engage distinct pathways depending on the specific substitution pattern.

References

-

An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. (2023).

-

1,2,4-Triazoles as Important Antibacterial Agents. Antibiotics (Basel). (2021).

-

Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. (2025).

-

A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2023).

-

Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives. Der Pharma Chemica. (2014).

-

Synthesis and biological evaluation of phenyl-1H-1,2,3-triazole derivatives as anti-inflammatory agents. Archives of Pharmacal Research. (2015).

-

Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules. (2025).

-

Synthesis and structure-activity relationships of 1-phenyl-1H-1,2,3-triazoles as selective insect GABA receptor antagonists. Journal of Agricultural and Food Chemistry. (2006).

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 4. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. derpharmachemica.com [derpharmachemica.com]

Technical Guide: The Role of Phenyl(1H-1,2,4-triazol-3-yl)methanamine in Medicinal Chemistry

Executive Summary: The "Privileged" Fragment

In modern medicinal chemistry, phenyl(1H-1,2,4-triazol-3-yl)methanamine (specifically the 3-(aminomethyl)-5-phenyl-1,2,4-triazole isomer) represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

This scaffold is unique because it combines three distinct pharmacophoric features into a low-molecular-weight fragment (<200 Da):

-

1,2,4-Triazole Core: A robust bioisostere for amides and esters that functions as a hydrogen bond donor/acceptor and a metal coordination site (e.g., Heme Fe²⁺).

-

Primary Amine (Methanamine): A critical anchor point that mimics the

-amino group of lysine or interacts with cofactor-bound carbonyls (e.g., FAD). -

Phenyl Ring: Provides hydrophobic bulk and

-

This guide details the structural logic, synthetic pathways, and specific application of this scaffold in developing LSD1 (KDM1A) inhibitors and antimicrobial agents .

Structural & Physicochemical Logic[1]

Tautomerism and Binding

The 1,2,4-triazole ring exists in dynamic equilibrium between the 1H, 2H, and 4H tautomers. This flexibility allows the scaffold to adapt to the electrostatic environment of a protein binding pocket.

-

H-Bond Donor: The N-H of the triazole ring (pKa ~10).

-

H-Bond Acceptor: The N-2 and N-4 nitrogens.

-

Ionization: The primary amine (

) typically has a pKa of ~9.0–9.5, ensuring it is protonated at physiological pH. This is vital for forming salt bridges with aspartate or glutamate residues in enzyme active sites.

Bioisosterism

The triazole-methanamine motif is often used as a rigidified bioisostere of glycine or

Synthetic Accessibility

A robust, self-validating synthetic route is required to access this scaffold with high purity. The most reliable method involves the cyclization of benzimidates with amino acid hydrazides.

Core Synthesis Protocol: Modified Pinner Strategy

This protocol avoids the use of unstable acyl chlorides and minimizes racemization if chiral amino acids are used.

Reaction Scheme (Conceptual):

-

Activation: Benzonitrile

Ethyl benzimidate (Pinner reaction). -

Cyclization: Ethyl benzimidate + Glycine hydrazide

Triazole ring closure.

Caption: Step-wise synthesis of the phenyl-triazole-methanamine scaffold via imidate intermediate.

Detailed Experimental Protocol

Objective: Synthesis of 3-(aminomethyl)-5-phenyl-1H-1,2,4-triazole hydrochloride.

-

Imidate Formation:

-

Dissolve benzonitrile (10 mmol) in absolute ethanol (20 mL).

-

Cool to 0°C in an ice bath.

-

Bubble dry HCl gas through the solution for 30 minutes.

-

Seal and stir at 4°C for 24 hours. Precipitate (imidate ester HCl) is filtered and washed with dry ether.

-

-

Cyclization:

-

Suspend ethyl benzimidate hydrochloride (10 mmol) in ethanol (30 mL).

-

Add N-Boc-glycine hydrazide (10 mmol) and triethylamine (12 mmol).

-

Reflux for 12 hours. Monitor via TLC (MeOH:DCM 1:9).

-

Evaporate solvent; purify the N-Boc intermediate via silica gel column chromatography.

-

-

Deprotection:

-

Dissolve the intermediate in DCM (10 mL).

-

Add TFA (2 mL) dropwise at 0°C. Stir for 2 hours.

-

Evaporate volatiles. Recrystallize from EtOH/Ether to obtain the final amine salt.

-

Medicinal Chemistry Applications

Case Study A: LSD1 (KDM1A) Inhibitors

Lysine-Specific Demethylase 1 (LSD1) is a critical epigenetic target in oncology (AML, SCLC). The enzyme demethylates mono- and di-methylated Lysine-4 on Histone H3 (H3K4).

Mechanism of Action: LSD1 utilizes a FAD cofactor.[1] The phenyl(1,2,4-triazol-3-yl)methanamine scaffold acts as a substrate mimic:

-

The Amine: Mimics the

-amino group of the methylated lysine substrate. It positions itself near the FAD cofactor. -

The Triazole: Occupies the substrate channel, forming hydrogen bonds with residues like Asp555 or Val333.

-

The Phenyl Group: Engages in hydrophobic interactions with the large binding pocket typically occupied by the histone tail.

Data Comparison: Triazole vs. Non-Triazole Scaffolds

| Scaffold Type | Compound Example | LSD1 IC50 (nM) | Selectivity (LSD1 vs MAO-A/B) | Mechanism |

| Triazole-Amine | Compound 15u (Ref 1) | 49 nM | > 200-fold | Reversible |

| Tranylcypromine | TCP (Clinical Std) | 20,700 nM | < 10-fold | Irreversible |

| Pyrimidine | GSK-2879552 | ~100 nM | High | Irreversible |

Insight: The triazole scaffold offers reversibility, reducing the risk of off-target toxicity associated with irreversible covalent binders like tranylcypromine (TCP).

Case Study B: Antifungal Agents (CYP51 Inhibitors)

The 1,2,4-triazole ring is the cornerstone of azole antifungals (e.g., Fluconazole). The N-4 nitrogen of the triazole coordinates with the Heme Iron (Fe) of the fungal enzyme lanosterol 14

-

Role of the Methanamine: In newer generations of antifungals, the methanamine arm serves as a linker to attach "tail" groups that interact with the access channel of the enzyme, improving potency against resistant strains.

Mechanism of Action Visualization

The following diagram illustrates the dual-binding mode of this scaffold in an epigenetic context (LSD1 inhibition).

Caption: Pharmacophore mapping of the scaffold within the LSD1 active site. The amine mimics the histone lysine.

Biological Assay Protocol: LSD1 Inhibition Screening

To validate the activity of derivatives based on this scaffold, the following fluorometric assay is recommended.

Principle: LSD1 demethylates H3K4me2, producing H2O2 as a byproduct. Peroxidase (HRP) converts H2O2 and Amplex Red into highly fluorescent Resorufin.

Protocol:

-

Buffer Preparation: 50 mM HEPES (pH 7.5), 0.1 mM EDTA, 0.1 mg/mL BSA.

-

Enzyme Mix: Incubate recombinant human LSD1 (50 nM final) with the test compound (diluted in DMSO) for 15 minutes at 25°C.

-

Substrate Addition: Add H3K4me2 peptide (20

M), Amplex Red (50 -

Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes.

-

Analysis: Calculate IC50 based on the slope of the linear reaction phase compared to DMSO controls.

References

-

Development of triazole-fused pyrimidine derivatives as highly potent and reversible inhibitors of histone lysine specific demethylase 1 (LSD1/KDM1A). Source: Acta Pharmaceutica Sinica B (via NIH/PMC) URL:[Link]

-

3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. Source: Journal of Medicinal Chemistry (via NIH/PMC) URL:[Link]

-

Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Source: Molecules (via NIH/PMC) URL:[Link]

-

Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Source: Advances in Microbiology URL:[Link]

Sources

Structure-Activity Relationship (SAR) of Triazole Methanamine Scaffolds

This guide provides an in-depth technical analysis of Triazole Methanamine scaffolds, a privileged structural motif in modern medicinal chemistry. It synthesizes structure-activity relationship (SAR) data, synthetic protocols, and mechanistic insights for researchers in drug discovery.

Technical Whitepaper | Version 1.0

Executive Summary

The 1,2,3-triazole methanamine scaffold represents a convergence of two powerful pharmacophores: the bioisosteric 1,2,3-triazole ring and the flexible, hydrogen-bonding methanamine linker. This scaffold has emerged as a cornerstone in fragment-based drug design (FBDD) due to its synthetic accessibility via Click Chemistry (CuAAC) and its ability to span biological space with high fidelity.

This guide dissects the SAR of this scaffold, focusing on the N1-substituent , the C4-methanamine linker , and the terminal amine substitutions . It provides actionable insights for optimizing potency, solubility, and metabolic stability.

Chemical Space & Core Architecture

The core scaffold consists of a 1,4-disubstituted 1,2,3-triazole ring linked at the C4 position to a methanamine group (

Structural Advantages[1]

-

Bioisosterism: The 1,2,3-triazole mimics the peptide bond (

-amide) in geometry and electronic distribution but is resistant to proteolytic cleavage. -

Dipole Moment: The triazole ring has a strong dipole (~5 Debye), facilitating dipole-dipole interactions and hydrogen bonding with biological targets.

-

The Methanamine Linker: The methylene (

) group provides rotational freedom, allowing the terminal amine to orient into deep pockets. The amine nitrogen serves as a critical hydrogen bond donor/acceptor or a cationic center at physiological pH.

General Synthesis Workflow

The most robust route to this scaffold is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of organic azides with propargyl amines.

Detailed SAR Analysis

The biological activity of triazole methanamines is governed by three specific vectors.

Vector A: The N1-Position (Azide Origin)

This region typically accommodates hydrophobic bulk.

-

Aromatic Rings: Phenyl or benzyl groups at N1 facilitate

stacking interactions with aromatic residues (Trp, Phe, Tyr) in the binding pocket. -

Electron Withdrawing Groups (EWGs): Substituents like

, -

Heterocycles: Replacing phenyl with pyridine or quinoline can improve water solubility and target specific kinase hinge regions.

Vector B: The Methanamine Linker ( )

-

Linker Length: The single methylene spacer (

) is generally optimal. Extending to ethylene ( -

Amine Basicity: The nitrogen atom of the methanamine is crucial. Secondary amines (

) are often more potent than tertiary amines due to their ability to act as H-bond donors. -

Cationic Interaction: At physiological pH, the amine is often protonated (

). This allows for salt-bridge formation with Aspartate or Glutamate residues in enzyme active sites (common in proteases and kinases).

Vector C: The Terminal Amine (R2)

-

Lipophilicity vs. Solubility: Bulky alkyl or aryl groups here fit into hydrophobic sub-pockets. However, incorporating polar moieties (e.g., morpholine, piperazine) at this position is a standard strategy to improve ADME properties without sacrificing binding affinity.

-

Case Study (Antitubercular): In antitubercular agents, a piperidine or pyrrolidine ring at this position (forming a tertiary amine) has shown superior activity against M. tuberculosis compared to open-chain diethylamines.

Quantitative Data Summary

The following table summarizes SAR trends extracted from key studies on antimicrobial and anticancer activity of triazole derivatives.

| Compound Class | Target / Cell Line | Key Substituent (N1) | Key Substituent (Amine R2) | Activity Metric | Ref |

| Triazole-Benzothiazole | M. tuberculosis (H37Rv) | 6-Methyl-benzothiazole | Piperidine (Tertiary) | MIC: 1.6 µg/mL | [4] |

| Triazole-Benzothiazole | S. aureus | 6-Methyl-benzothiazole | Pyrrolidine | MIC: 31.25 µg/mL | [4] |

| Triazole-Phosphonate | HT-1080 (Fibrosarcoma) | Phosphonate-linked | Phenyl | IC50: 15.13 µM | [8] |

| Triazole-Nitrone | Lipid Peroxidation (Antioxidant) | 2,4-Difluorophenyl | t-Butyl Nitrone | 100% Inhibition | [5] |

| Triazole-Glycoside | M. tuberculosis | Carbohydrate moiety | Propyl | MIC: 5.8 µg/mL | [6] |

Experimental Protocols

Protocol: Synthesis of 1-Phenyl-N-(piperidin-1-ylmethyl)-1H-1,2,3-triazol-4-methanamine

Objective: Synthesis of a representative triazole methanamine scaffold.

-

Reagents: Phenyl azide (1.0 eq), N-propargyl piperidine (1.0 eq),

(0.1 eq), Sodium Ascorbate (0.2 eq). -

Solvent System:

(1:1 v/v). -

Procedure:

-

Dissolve phenyl azide and N-propargyl piperidine in the solvent mixture in a round-bottom flask.

-

Add sodium ascorbate solution followed by copper sulfate solution dropwise.

-

Stir the reaction mixture at room temperature (25°C) for 12-24 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate).

-

Workup: Upon completion, dilute with water and extract with dichloromethane (DCM) (3x).

-

Wash combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Purification: Recrystallize from ethanol or perform column chromatography (Silica gel, DCM:MeOH gradient) to yield the pure product.

-

Protocol: Antitubercular Assay (Microplate Alamar Blue Assay - MABA)

Objective: Determine Minimum Inhibitory Concentration (MIC).

-

Inoculum: M. tuberculosis H37Rv strain diluted to

CFU/mL. -

Plate Prep: Use 96-well plates. Add 100 µL of Middlebrook 7H9 broth to wells.

-

Compound Addition: Add serial dilutions of the triazole methanamine test compound.

-

Incubation: Incubate at 37°C for 7 days.

-

Development: Add 25 µL of Alamar Blue reagent (1:1 mix of 10% Tween 80 and Alamar Blue). Incubate for 24 hours.

-

Readout: A color change from Blue (Oxidized, no growth) to Pink (Reduced, growth) indicates bacterial viability. The MIC is the lowest concentration preventing the color change.

Mechanism of Action & Logic Flow

The following diagram illustrates the hypothetical binding mode of a triazole methanamine inhibitor within a protease active site (e.g., in M. tb or Cancer targets).

Future Perspectives

The triazole methanamine scaffold is evolving beyond simple inhibition.

-

PROTAC Linkers: The scaffold's stability and defined geometry make it an ideal candidate for the linker region in Proteolysis Targeting Chimeras (PROTACs).

-

Covalent Inhibitors: Introduction of electrophilic "warheads" (e.g., acrylamides) onto the methanamine nitrogen allows for the design of irreversible covalent inhibitors.

-

Multivalency: Using bis-azides or bis-alkynes allows the creation of dimeric ligands that can span large protein interfaces.

References

-

Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole... benzothiazole derivatives. RSC Medicinal Chemistry. Link

-

Structure−activity relationship (SAR) of 1,2,3-triazoles toward MAO inhibition. ResearchGate. Link

-

Current development of 1,2,3-triazole derived potential antimalarial scaffolds. Malaria World. Link

-

Synthesis and SAR Evaluation of Mercapto Triazolobenzothiazole Derivatives as Anti-tuberculosis Agents. Bentham Science. Link

-

Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones. NIH/PubMed. Link

-

1,2,3-Triazole derivatives as antitubercular agents: synthesis, biological evaluation. RSC Advances. Link

-

Exploration of triazole derivatives, SAR profiles... against Mycobacterium tuberculosis. Bioorganic Chemistry. Link

-

Click Synthesis, Anticancer Activity... of some Functional 1,2,3-triazole Derivatives. Biointerface Research. Link

Literature review on phenyl(1H-1,2,4-triazol-3-yl)methanamine synthesis

A Technical Whitepaper for Drug Development Professionals

Executive Summary

Phenyl(1H-1,2,4-triazol-3-yl)methanamine is a high-value pharmacophore in medicinal chemistry, serving as a bioisostere for amide or carboxylic acid moieties in GPCR antagonists (e.g., NK1 receptor antagonists) and kinase inhibitors. Its structure—a chiral primary amine linked to a 1,2,4-triazole ring—offers unique hydrogen-bonding capabilities and metabolic stability.

This whitepaper details a robust, scalable synthetic route designed for high enantiopurity and yield. Unlike generic academic preparations, this protocol prioritizes process safety, intermediate stability, and minimization of racemization, adhering to the rigorous standards required for pharmaceutical intermediate production.

Retrosynthetic Analysis

To design the optimal route, we deconstruct the target molecule (

Figure 1: Retrosynthetic disconnection strategy utilizing the amino acid backbone.

Strategic Route: The Modified Amino Acid Pathway

Rationale: The conversion of an

Phase 1: Protection and Activation

Objective: Convert Phenylglycine to N-Boc-Phenylglycine Methyl Ester.

-

Reagents:

, -

Expert Insight: While thionyl chloride (

) is cheap, it generates

Phase 2: Hydrazide Formation (Critical Control Point)

Objective: Synthesis of N-Boc-Phenylglycine Hydrazide.

-

Protocol: React the methyl ester with Hydrazine Hydrate (

) in Ethanol at reflux. -

Causality: Hydrazine is a potent nucleophile. However, the

-proton in phenylglycine derivatives is acidic ( -

Process Control: Monitor the reaction by TLC/HPLC. Stop immediately upon consumption of the ester. Use of mild temperature (

) is preferred over vigorous reflux if the reaction rate permits.

Phase 3: Triazole Ring Closure

Objective: Cyclization to the 1,2,4-triazole ring.[1][2][3]

-

Reagent Selection: Formamidine Acetate is the superior reagent compared to Formamide (requires

) or Orthoesters (can be sluggish). Formamidine Acetate melts/reacts at -

Mechanism: The hydrazide nitrogen attacks the formamidine carbon, eliminating ammonia, followed by intramolecular dehydration.

Phase 4: Deprotection

Objective: Removal of the Boc group to yield the final amine salt.

-

Protocol:

in Dioxane or -

Purification: The final product is best isolated as the Hydrochloride or Trifluoroacetate salt to ensure stability against oxidation.

Detailed Experimental Protocol

Note: All steps should be performed in a fume hood. Hydrazine is toxic and a potential carcinogen.

Step 1: Synthesis of N-Boc-Phenylglycine Methyl Ester

-

Dissolve N-Boc-Phenylglycine (

, -

Add Potassium Carbonate (

, -

Dropwise add Methyl Iodide (

, -

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Workup: Dilute with water (

), extract with EtOAc ( -

Yield: Expect

as a white solid or clear oil.

Step 2: Synthesis of N-Boc-Phenylglycine Hydrazide

-

Dissolve the ester from Step 1 in Ethanol (

). -

Add Hydrazine Hydrate (

, -

Heat to

and monitor by TLC (System: -

Workup: Concentrate under reduced pressure to remove ethanol and excess hydrazine. (Caution: Do not distill to dryness at high heat to avoid decomposition).

-

Triturate the residue with cold Diethyl Ether to induce crystallization. Filter and dry.

-

Validation:

should show loss of the methyl ester singlet (

Step 3: Cyclization to tert-butyl (phenyl(1H-1,2,4-triazol-3-yl)methyl)carbamate

-

Mix the Hydrazide (

, -

Solvent: Use Glacial Acetic Acid (

) for faster reaction or n-Butanol (-

Expert Note: Acetic acid promotes the loss of ammonia and water but may cause partial Boc-deprotection if heated too long. n-Butanol at reflux (

) is safer for the protecting group.

-

-

Reflux for 12-16 hours.

-

Workup: Concentrate the solvent. Neutralize the residue with saturated

solution. Extract with EtOAc.[4][5] -

Purification: Column chromatography (Gradient:

in

Step 4: Final Deprotection

-

Dissolve the protected triazole in 1,4-Dioxane (

). -

Add 4M HCl in Dioxane (

). Stir at RT for 2 hours. -

Isolation: The product often precipitates as the dihydrochloride salt. Dilute with Diethyl Ether , filter, and wash the solid.

-

Final Form: Phenyl(1H-1,2,4-triazol-3-yl)methanamine dihydrochloride.

Process Workflow Diagram

Figure 2: Linear process flow for the synthesis of the target amine salt.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your product against these expected spectral characteristics:

| Technique | Expected Signal / Result | Structural Assignment |

| 1H NMR (DMSO-d6) | Triazole | |

| Phenyl Ring Protons | ||

| Benzylic | ||

| Ammonium | ||

| Mass Spectrometry | Parent Ion (Free Base MW = 174.2) | |

| HPLC | Single peak, | Confirm absence of hydrazide intermediate |

Safety & Handling

-

Hydrazine Hydrate: Severe poison, corrosive, and suspected carcinogen. Use double-gloving and work strictly in a fume hood. Quench waste with dilute hypochlorite solution.

-

Methyl Iodide: Neurotoxin and alkylating agent. Handle in a closed system or well-ventilated hood.

-

Triazole Formation: The reaction releases Ammonia gas. Ensure the reaction vessel is vented to a scrubber or fume hood exhaust.

References

-

Castanedo, G. M., et al. (2011).[6] "Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines." The Journal of Organic Chemistry, 76(4), 1177–1179. Link

-

Ueda, S., & Nagasawa, H. (2009). "Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization." Journal of the American Chemical Society, 131(42), 15080–15081. Link

-

Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127. Link

-

Shelke, G. M., et al. (2015). "Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles." Synlett, 26(03), 404–407. Link

-

BenchChem. (2025).[4] "Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol." BenchChem Technical Library. Link

Sources

- 1. Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives [organic-chemistry.org]

- 2. Visible light-induced cyclization reactions for the synthesis of 1,2,4-triazolines and 1,2,4-triazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. isres.org [isres.org]

An In-depth Technical Guide to the Potential of Triazole Methanamines as Enzyme Inhibitors

This guide provides a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals on the synthesis, mechanism of action, and evaluation of triazole methanamines as a promising class of enzyme inhibitors. By integrating foundational principles with actionable protocols and structure-activity relationship (SAR) insights, this document serves as a robust resource for advancing research in this critical area of medicinal chemistry.

Introduction: The Strategic Importance of the Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocyclic motif that has earned the status of a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties—including metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide or ester groups—allow it to engage with a wide array of biological targets with high affinity. Triazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antifungal, anticancer, and anti-inflammatory properties.[1]

A particularly promising subset of this family is the triazole methanamines, often synthesized as N-Mannich bases. These structures incorporate a flexible aminomethyl (-CH₂-NR₂) linker at a nitrogen position on the triazole ring. This addition not only enhances solubility but also provides a crucial vector for establishing specific interactions within enzyme active sites, making them highly effective and versatile enzyme inhibitors. This guide will focus specifically on their potential as inhibitors of acetylcholinesterase (AChE), a key enzyme implicated in neurodegenerative disorders like Alzheimer's disease.[2][3]

Synthesis of Triazole Methanamine Scaffolds

The primary route for generating triazole methanamines is the aminomethylation of a parent 1,2,4-triazole-3-thione via the Mannich reaction.[4][5] This three-component reaction is a cornerstone of medicinal chemistry, valued for its efficiency and operational simplicity. It involves the reaction of a compound with an active hydrogen atom (the triazole), formaldehyde, and a primary or secondary amine.

Protocol 2.1: Generalized Synthesis of N-Mannich Bases from 4-Aryl-1,2,4-triazole-3-thione

This protocol outlines a reliable method for synthesizing a library of triazole methanamine derivatives, a critical step for structure-activity relationship (SAR) studies.

Step 1: Synthesis of the 1,2,4-Triazole-3-thione Core

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the appropriate aryl isothiocyanate (1.0 eq) in 100 mL of absolute ethanol.

-

Addition of Hydrazide: Add carbohydrazide (1.0 eq) to the solution.

-

Reflux: Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Causality: This condensation reaction forms a thiocarbohydrazide intermediate, which is the direct precursor to the triazole ring.

-

Cyclization: After cooling, add an aqueous solution of 2M Sodium Hydroxide (2.0 eq) to the reaction mixture.

-

Second Reflux: Reflux the mixture for an additional 4-6 hours to induce cyclization into the triazole-thione ring. Causality: The basic conditions facilitate the intramolecular cyclization and dehydration to form the stable 1,2,4-triazole ring.

-

Isolation: Cool the reaction mixture to room temperature and acidify to pH 5-6 with 2M Hydrochloric Acid. The resulting precipitate is the 4-aryl-5-mercapto-1,2,4-triazole.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.

Step 2: Synthesis of the N-Mannich Base (Aminomethylation)

-

Reaction Setup: Suspend the synthesized 4-aryl-1,2,4-triazole-3-thione (1.0 eq) in 50 mL of ethanol in a 100 mL flask.

-

Reagent Addition: Add formaldehyde (37% aqueous solution, 1.2 eq) followed by the desired secondary amine (e.g., N-phenylpiperazine, 1.1 eq).

-

Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Causality: Formaldehyde reacts with the secondary amine to form an electrophilic Eschenmoser-like salt in situ. The triazole, acting as a nucleophile, then attacks this species to form the stable N-C bond of the Mannich base.[4]

-

Isolation and Purification: The product typically precipitates out of solution. Collect the solid by filtration, wash with cold ethanol, and recrystallize from an appropriate solvent (e.g., ethanol/DMF) to yield the pure N-Mannich base.

The workflow for this synthesis is depicted below.

Evaluating Inhibitory Potential: The Ellman's Assay

To quantify the inhibitory potency of newly synthesized triazole methanamines against AChE, the Ellman's assay is the gold-standard colorimetric method. [6][7]It provides a rapid and reliable means to determine key inhibitory parameters like the IC₅₀ value.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which is measured spectrophotometrically at 412 nm. [6][8]The rate of color formation is directly proportional to AChE activity.

Protocol 4.1: High-Throughput AChE Inhibition Assay (96-Well Plate)

Materials:

-

96-well microplate

-

Microplate reader (412 nm)

-

Phosphate Buffer (0.1 M, pH 8.0)

-

AChE solution (from electric eel, 0.1 U/mL in buffer)

-

ATCh solution (10 mM in deionized water, prepare fresh)

-

DTNB solution (10 mM in buffer)

-

Test Compounds (10 mM stock in DMSO, serially diluted)

-

Positive Control: Eserine or Donepezil

Procedure:

-

Plate Setup:

-

Blank Wells: Add 150 µL of Phosphate Buffer.

-

Control Wells (100% Activity): Add 100 µL of Phosphate Buffer, 25 µL of AChE solution, and 25 µL of DMSO (or buffer used for inhibitor dilution).

-

Test Wells: Add 75 µL of Phosphate Buffer, 25 µL of AChE solution, and 25 µL of the test compound dilution.

-

-

Pre-incubation: Gently shake the plate and incubate at 37°C for 15 minutes. Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Add 25 µL of DTNB solution to all wells, followed immediately by 25 µL of ATCh solution to all wells except the blank. The total volume in each well should be 200 µL.

-

Measurement: Immediately place the plate in the microplate reader. Measure the absorbance at 412 nm every 60 seconds for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V = ΔAbsorbance / Δtime) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

The experimental workflow is summarized in the diagram below.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency of triazole derivatives is highly dependent on the nature and position of substituents on the core scaffold. By analyzing the IC₅₀ values of a series of related compounds, key SAR trends can be established to guide the design of more potent inhibitors.

The following table summarizes inhibitory data for a series of 1,2,4-triazole-thioether derivatives against AChE, which provides a valuable analogue to the methanamine series.

| Compound ID | R-Group (Substituent on Benzyl Ring) | AChE IC₅₀ (µM) | AChE Kᵢ (µM) | Inhibition Type |

| 10a | 4-Fluoro | 0.031 ± 0.85 | 0.0155 ± 1.25 | Un-competitive |

| 10b | 2-Methyl | 0.451 ± 0.05 | 0.184 ± 0.07 | Mixed |

| 10c | 3-Methyl | 0.537 ± 0.76 | 0.201 ± 0.09 | Mixed |

| 10g | 2-Bromo | 0.243 ± 0.09 | 0.091 ± 0.03 | Mixed |

| 10h | 3-Bromo | 0.297 ± 0.15 | 0.103 ± 0.05 | Mixed |

| 10k | 4-Nitro | 0.198 ± 0.25 | 0.084 ± 0.05 | Un-competitive |

| Eserine | Reference Inhibitor | 0.04 ± 0.001 | - | - |

Key Insights from SAR Data:

-

Electronic Effects: The presence of strong electron-withdrawing groups, such as fluoro (10a) and nitro (10k), on the benzyl ring significantly enhances inhibitory potency. Compound 10a was found to be the most potent inhibitor, even more so than the reference drug Eserine. * Positional Isomerism: The position of the substituent matters. For both methyl and bromo substituents, placement at the 2-position (ortho) resulted in slightly higher potency compared to the 3-position (meta), suggesting steric or electronic factors influence the binding orientation.

-

Inhibition Kinetics: The kinetic analysis revealed that these compounds act via mixed or un-competitive inhibition, indicating that they can bind to both the free enzyme and the enzyme-substrate complex. This dual-binding capability is a hallmark of many potent AChE inhibitors. [2]

Conclusion and Future Perspectives

Triazole methanamines represent a highly adaptable and potent class of enzyme inhibitors. Their straightforward synthesis via the Mannich reaction allows for the rapid generation of diverse chemical libraries, while their unique structural features enable strong and specific interactions with enzyme active sites. As demonstrated with acetylcholinesterase, strategic modification of the substituents on the triazole scaffold can lead to inhibitors with potencies in the nanomolar range.

Future research should focus on optimizing the pharmacokinetic properties (ADME/Tox) of these compounds to translate their in vitro potency into in vivo efficacy. The exploration of these scaffolds against other enzyme targets, such as kinases, phosphatases, and viral enzymes, remains a fertile ground for the discovery of novel therapeutic agents. The principles and protocols outlined in this guide provide a solid framework for researchers to design, synthesize, and validate the next generation of triazole-based enzyme inhibitors.

References

-

Khan, I., et al. (2022). Synthesis characterization and evaluation of novel triazole based analogs as a acetylcholinesterase and α-glucosidase inhibitors. Arabian Journal of Chemistry, 15(12), 104328. [Link]

-

Tariq, S., et al. (2020). New synthetic 1,2,4-triazole derivatives: Cholinesterase inhibition and molecular docking studies. Results in Chemistry, 2, 100041. [Link]

-

Knez, D., et al. (2023). Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study. Molecules, 28(19), 6899. [Link]

-

Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. [Link]

-

Tripathi, S., et al. (2023). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. Pharmaceuticals, 16(7), 996. [Link]

-

Ajetunmobi, O.E., et al. (2023). Cholinesterase Inhibitory Activity and Molecular Docking Studies of Isocryptolepine-Triazole Adducts. Molecules, 28(24), 8089. [Link]

-

Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Bio-protocol, 11(18), e4151. [Link]

-

Salehi, B., et al. (2023). A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. International Journal of Molecular Sciences, 24(3), 2095. [Link]

-

Rawat, R., Deo, P.S., & Shakya, B. (2021). Synthesis, Characterization and Study of Antimicrobial Activities of Mannich Bases Incorporating 1,2,4-Triazole Nucleus. Amrit Research Journal. [Link]

-

Scribd. (n.d.). Ellman Esterase Assay Protocol. [Link]

-

da Silva, A.D., et al. (2024). Design of Promising Thiazoloindazole-Based Acetylcholinesterase Inhibitors Guided by Molecular Docking and Experimental. Journal of Chemical Information and Modeling. [Link]

-

Kuca, K., & Musilek, K. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2615-2623. [Link]

-

Zha, G.F., et al. (2024). Synthesis, Biological Evaluation, and Molecular Docking Studies of Novel Coumarin–Triazole–Isatin Hybrids as Selective Butyrylcholinesterase Inhibitors. Molecules, 29(10), 2269. [Link]

-

Küçükgüzel, I., et al. (2009). Synthesis of some new 1,2,4-triazoles, their Mannich and Schiff bases and evaluation of their antimicrobial activities. European Journal of Medicinal Chemistry, 44(3), 1057-1067. [Link]

-

Szałek, E., et al. (2024). New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling. Molecules, 29(14), 3236. [Link]

-

Yurttas, L., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia, 71(2), 481-494. [Link]

Sources

- 1. Synthesis, Characterization and Study of Antimicrobial Activities of Mannich Bases Incorporating 1,2,4-Triazole Nucleus | Amrit Research Journal [nepjol.info]

- 2. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholinesterase Inhibitory Activity and Molecular Docking Studies of Isocryptolepine-Triazole Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of some new 1,2,4-triazoles, their Mannich and Schiff bases and evaluation of their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

The Triazole-Amine Dyad: A Privileged Scaffold for Next-Generation Therapeutics

Topic: Novel Applications of Triazole-Based Primary Amines in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Leads.

Executive Summary

The 1,2,3-triazole ring has long been celebrated as a "click chemistry" staple, primarily serving as a passive linker. However, recent advancements in fragment-based drug discovery (FBDD) and chemical biology have repositioned the triazole-based primary amine (specifically the 4-(aminomethyl)-1,2,3-triazole motif) as a functional pharmacophore in its own right.

This whitepaper analyzes the transition of this scaffold from a simple connector to a critical structural element in RNA-targeting small molecules , DNA-Encoded Libraries (DELs) , and peptidomimetics . We provide validated synthetic protocols for accessing chiral variants and detail the physicochemical rationale driving their adoption in high-value drug campaigns.

Structural & Physicochemical Rationale[1][2][3][4][5]

The Bioisosteric "Switch"

The 1,4-disubstituted 1,2,3-triazole is a proven bioisostere of the trans-amide bond.[1] When coupled with a primary amine at the C4 position, the scaffold mimics the N-terminal amino acid residues of peptides but with distinct metabolic advantages.

| Property | Amide Bond ( | 1,2,3-Triazole ( | Impact on Drug Design |

| Dipole Moment | ~3.7 D | ~5.0 D | Stronger electrostatic interactions with target residues. |

| H-Bonding | Donor (NH) & Acceptor (CO) | Acceptor (N2, N3) & Donor (C5-H) | Unique H-bond network; C5-H acts as a weak donor. |

| Metabolic Stability | Susceptible to Proteases | Highly Stable | Increases in vivo half-life ( |

| Geometry | Planar, trans or cis | Planar, rigid | Pre-organizes the primary amine vector. |

The "Vectorized Cation" Effect

In RNA targeting, non-specific electrostatic binding is a common hurdle. The triazole-amine motif provides a "Vectorized Cation" :

-

The primary amine (

) is protonated at physiological pH. -

Unlike a flexible aliphatic amine, the triazole ring rigidly orients this positive charge, allowing for specific salt-bridge interactions with the phosphate backbone or cation-

interactions with nucleobases, reducing off-target promiscuity.

Novel Applications

DNA-Encoded Libraries (DELs): The Universal Handle

In DEL synthesis, the triazole-based primary amine serves as a critical "growth point." The formation of the triazole via CuAAC is DNA-compatible (aqueous, mild), and the resulting primary amine is orthogonal to other common DEL reactions, allowing for subsequent acylation or reductive amination.

Mechanism:

-

Installation: An azide-functionalized DNA tag reacts with a propargyl-amine derivative.

-

Extension: The resulting triazole presents a free primary amine.

-

Diversification: The amine reacts with a library of carboxylic acids (thousands of variants).

RNA-Targeting Small Molecules

Small molecules targeting RNA (SM-RNA) often fail due to poor "drug-likeness." Triazole-amines offer a high fraction of

Peptidomimetics: The "Triazolamer"

Replacing the peptide backbone with alternating triazole-amine units creates "triazolamers." These oligomers adopt specific secondary structures (helices or sheets) akin to natural peptides but are invisible to proteolytic enzymes, making them ideal candidates for disrupting Protein-Protein Interactions (PPIs).

Visualization: Mechanistic Workflows

Diagram: The Amide-Triazole Bioisosteric Mapping

This diagram illustrates the steric and electronic overlay between a natural peptide bond and the triazole-amine mimic.

Caption: Structural mapping of the 1,4-disubstituted 1,2,3-triazole as a rigid bioisostere for the trans-amide bond.

Diagram: DEL Synthesis Workflow

Caption: Workflow for utilizing triazole-primary amines as diversity handles in DNA-Encoded Library synthesis.

Experimental Protocol: Asymmetric Synthesis of Chiral -Triazolyl Amines

Objective: Synthesis of a chiral 1,4-disubstituted triazole-amine fragment starting from an amino acid. This protocol ensures the retention of stereochemistry, crucial for FBDD.

Reagents:

-

L-Phenylalanine (or any chiral amino acid)

-

Sodium Azide (

) -

Propargyl amine[1]

- (Catalyst)

-

Sodium Ascorbate (Reductant)

- (Diazotransfer catalyst)

Step-by-Step Methodology

-

Diazotransfer (Amino Acid

-

Rationale: Converts the amine to an azide with retention of configuration.

-

Dissolve L-Phenylalanine (1.0 equiv) in

(1:2). -

Add

(2.0 equiv) and catalytic -

Add imidazole-1-sulfonyl azide hydrochloride (1.2 equiv) slowly.

-

Stir at RT for 16h. Acidify to pH 2 and extract with EtOAc.

-

Checkpoint: Verify azide peak in IR (~2100

).

-

-

Reduction (Optional - if Alcohol desired) or Direct Click:

-

Note: For this protocol, we proceed to the triazole-amine directly.

-

-

CuAAC Click Reaction (Azide + Propargyl Amine):

-

Rationale: Forms the triazole ring.[2][3][1][4] Using propargyl amine introduces the primary amine handle.

-

Dissolve the

-azido acid (1.0 equiv) and N-Boc-propargyl amine (1.1 equiv) in -

Add

(0.1 equiv) and Sodium Ascorbate (0.2 equiv). -

Stir at RT for 12h. The solution typically turns from blue to yellow/orange.

-

Workup: Dilute with water, extract with DCM. Purify via silica gel chromatography.

-

-

Deprotection (Boc Removal):

-

Dissolve the intermediate in DCM.

-

Add TFA (20% v/v) and stir for 2h.

-

Concentrate in vacuo to yield the Chiral

-Triazolyl Primary Amine as a TFA salt.

-

Self-Validation Check:

-

1H NMR: Look for the diagnostic triazole proton singlet (

7.5-8.5 ppm) and the disappearance of the Boc signal ( -

Chiral HPLC: Confirm enantiomeric excess (

) to ensure no racemization occurred during the basic diazotransfer step.

References

-

Agouram, N., et al. (2021). 1,2,3-Triazoles as Biomimetics in Peptide Science. Molecules, 26(10), 2937. Link

-

Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 22(10), 1572-1581. Link

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Link

-

Koler, I., et al. (2022). On-DNA-1,2,3-Triazole Formation via Click Reaction. Methods in Molecular Biology, 2541, 39-43. Link

-

Warner, K. D., et al. (2018).[5] Principles for targeting RNA with drug-like small molecules. Nature Reviews Drug Discovery, 17, 547–558. Link

-

Hansen, S. G., et al. (2016). Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids. Molecules, 21(11), 1568. Link

Sources

- 1. Tailored therapeutics based on 1,2,3-1H-triazoles: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00243A [pubs.rsc.org]

- 3. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: High-Purity Synthesis of Phenyl(1H-1,2,4-triazol-3-yl)methanamine

This Application Note is designed as a comprehensive technical guide for the synthesis of phenyl(1H-1,2,4-triazol-3-yl)methanamine (also known as

This guide prioritizes a modular, protected amino-acid strategy . This approach allows for the retention of chirality (if starting from enantiopure phenylglycine) and ensures high purity by minimizing side reactions common in direct aldehyde/nitrile condensations.

MW: 174.20 g/molIntroduction & Retrosynthetic Analysis[1]

The target molecule features a primary amine at the benzylic position attached to the C3 position of a 1,2,4-triazole ring. This scaffold acts as a bio-isostere for amides and carboxylic acids and serves as a critical bidentate ligand in metallo-enzyme inhibitors.

Strategic Logic

Direct condensation of

Retrosynthetic Pathway (Graphviz)

Figure 1: Retrosynthetic disconnection showing the conversion of Boc-Phenylglycine ester to the target triazole amine.

Experimental Protocols

Phase 1: Synthesis of Boc-Phenylglycine Hydrazide

Objective: Convert the ester functionality into a reactive hydrazide suitable for heterocycle formation.

-

Reagents:

-

Boc-L-Phenylglycine methyl ester (10.0 g, 37.7 mmol)

-

Hydrazine hydrate (80% solution, 11.0 mL, ~5 eq)

-

Methanol (100 mL)

-

-

Equipment: 250 mL Round Bottom Flask (RBF), Reflux condenser, Magnetic stirrer.

Procedure:

-

Dissolution: Dissolve 10.0 g of Boc-Phenylglycine methyl ester in 100 mL of methanol.

-

Addition: Add 11.0 mL of hydrazine hydrate dropwise at room temperature.

-

Note: Hydrazine is toxic and a potential carcinogen. Handle in a fume hood.

-

-

Reaction: Heat the mixture to reflux (65°C) for 4–6 hours.

-

Monitoring: Check via TLC (EtOAc/Hexane 1:1). The ester spot (

) should disappear, and a lower running hydrazide spot (

-

-

Work-up:

-

Cool the reaction to room temperature.[1]

-

Concentrate the solvent under reduced pressure to

20 mL. -

Add 100 mL of cold diethyl ether or hexanes to precipitate the product.

-

Filter the white solid and wash with cold ether.

-

-

Yield: Expect

9.0 g (90%) of white crystalline solid.-

Checkpoint:

NMR should show a characteristic hydrazide doublet/singlet pattern around 9.0–9.5 ppm (NH-NH).

-

Phase 2: Cyclization to 1,2,4-Triazole

Objective: Construct the 1,2,4-triazole ring using formamidine acetate as the [N-C-N] donor.

-

Reagents:

-

Boc-Phenylglycine Hydrazide (5.0 g, 18.8 mmol)

-

Formamidine Acetate (7.8 g, 75 mmol, 4 eq)

-

n-Butanol (60 mL)

-

Acetic Acid (glacial, 1.0 mL - Catalytic/Buffer)

-

-

Equipment: Pressure tube or RBF with high-efficiency condenser.

Procedure:

-

Setup: In a pressure tube, suspend the hydrazide (5.0 g) and formamidine acetate (7.8 g) in n-Butanol (60 mL). Add 1 mL of glacial acetic acid.

-

Mechanistic Insight: The acetic acid buffers the reaction, preventing premature Boc-deprotection while catalyzing the transamination between the hydrazide and formamidine.

-

-

Cyclization: Heat the mixture to 120°C for 12–16 hours.

-

Observation: The suspension will eventually clear as the triazole forms, followed potentially by precipitation of salts.

-

-

Work-up:

-

Remove n-Butanol under high vacuum (rotary evaporator with water bath at 60°C).

-

Resuspend the residue in EtOAc (100 mL) and wash with saturated

(2 x 50 mL) to neutralize residual acetic acid/formamidine salts. -

Wash with Brine (50 mL), dry over

, and concentrate.

-

-

Purification: Flash column chromatography (DCM:MeOH 95:5 to 90:10).

-

Target: tert-butyl (phenyl(1H-1,2,4-triazol-3-yl)methyl)carbamate.

-

Phase 3: Deprotection to Target Amine

Objective: Remove the Boc group to release the primary amine.

-

Reagents:

-

Intermediate from Phase 2

-

4M HCl in Dioxane (or TFA/DCM 1:1)

-

-

Procedure:

-

Dissolve the protected triazole in minimal dry dioxane or DCM.

-

Add 4M HCl in Dioxane (10 eq) at 0°C. Stir at room temperature for 2 hours.

-

Isolation:

-

Evaporate volatiles to obtain the hydrochloride salt.

-

To obtain the free base: Dissolve salt in minimal water, neutralize with 2M NaOH to pH 10, and extract exhaustively with DCM/Isopropanol (3:1).

-

-

Final Product: Phenyl(1H-1,2,4-triazol-3-yl)methanamine.

-

Critical Quality Attributes (CQA) & Validation

To ensure the protocol was successful, compare your data against these standards.

| Attribute | Specification | Method |

| Appearance | White to off-white solid | Visual |

| Purity | >95% | HPLC (C18, Water/ACN gradient) |

| MS (ESI+) | [M+H]+ = 175.2 m/z | LC-MS |

| 1H NMR (DMSO-d6) | NMR Spectroscopy |

Mechanistic Pathway Diagram[8]

Figure 2: Simplified mechanistic flow of the cyclization reaction between the hydrazide and formamidine.

Safety & Handling

-

Hydrazine Hydrate: Highly toxic, corrosive, and suspected carcinogen. Use double-gloving and work strictly in a fume hood. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.

-

Formamidine Acetate: Irritant. Hygroscopic; store in a desiccator.

-

Reaction Pressure: The cyclization step involves heating near the boiling point of n-Butanol. Ensure glassware is free of star-cracks to prevent failure under thermal stress.

References

-

Castanedo, G. M., et al. (2011).[2] "A highly regioselective one-pot process provides rapid access to highly diverse 1,3,5-trisubstituted 1,2,4-triazoles."[2] The Journal of Organic Chemistry, 76(4), 1177-1179. Link

- Ullmann's Encyclopedia of Industrial Chemistry. "Hydrazine and Derivatives." Wiley-VCH. (General reference for Hydrazine handling).

-

Potts, K. T. (1961).[3] "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127. (Foundational review on triazole synthesis via hydrazides). Link

-

Lin, Y. I., et al. (1979). "Synthesis of 3-substituted 1,2,4-triazoles." The Journal of Organic Chemistry, 44(23), 4160–4164. (Specific protocol for Formamidine Acetate cyclization). Link

Sources

Microwave-assisted synthesis of phenyl(1H-1,2,4-triazol-3-yl)methanamine

Application Note: High-Throughput Microwave Synthesis of Phenyl(1H-1,2,4-triazol-3-yl)methanamine

Executive Summary

Target Molecule: Phenyl(1H-1,2,4-triazol-3-yl)methanamine CAS Registry Number: (Generic scaffold class: 3-substituted-1,2,4-triazoles) Primary Application: Bioisostere of phenylglycine; CNS-active histamine analogues; Peptidomimetic building block.

This guide details a robust, scalable protocol for the synthesis of phenyl(1H-1,2,4-triazol-3-yl)methanamine using microwave-assisted organic synthesis (MAOS). Unlike conventional thermal cyclization, which often requires harsh dehydrating agents (

Key Advantages of this Protocol:

-

Speed: Total reaction time reduced from 48 hours to <1 hour.

-

Safety: Eliminates the need for corrosive

or toxic hydrazine (anhydrous) handling. -

Purity: "Clean" cyclization minimizes side-product formation (e.g., oxadiazoles).

Strategic Analysis & Mechanism

Retrosynthetic Logic

The target molecule contains a primary amine at the benzylic position. Direct synthesis from unprotected phenylglycine is prone to polymerization. Therefore, we employ a Boc-protection strategy .

-

Precursor: N-Boc-DL-Phenylglycine methyl ester.

-

Intermediate: N-Boc-DL-Phenylglycine hydrazide.

-

Cyclization: Reaction with Formamidine Acetate to form the 1,2,4-triazole ring.

-

Deprotection: Acidic cleavage of the Boc group.

Mechanistic Pathway (Graphviz)

The formation of the triazole ring proceeds via the condensation of the hydrazide with formamidine acetate, followed by an intramolecular nucleophilic attack and loss of ammonia.

Figure 1: Mechanistic pathway for the microwave-assisted cyclization of hydrazides with formamidine acetate.

Materials & Equipment

Reagents

-

N-Boc-DL-Phenylglycine methyl ester (>98%)

-

Hydrazine hydrate (50-60% in water)

-

Formamidine Acetate (99%)

-

Ethanol (Absolute), n-Butanol (Anhydrous)

-

Trifluoroacetic acid (TFA), Dichloromethane (DCM)

Equipment

-

Microwave Reactor: Single-mode reactor (e.g., Anton Paar Monowave 300/400 or CEM Discover).

-

Requirement: Must support sealed vessel pressure up to 20 bar.

-

-

Vessels: 10 mL or 30 mL Borosilicate glass vials with Teflon/Silicone septa.

-

Analysis: LC-MS (C18 column), 1H-NMR (DMSO-d6).

Experimental Protocols

Step 1: Synthesis of N-Boc-Phenylglycine Hydrazide

Rationale: Methyl esters react rapidly with hydrazine under MW irradiation, avoiding the need for coupling reagents like EDC/HOBt.

-